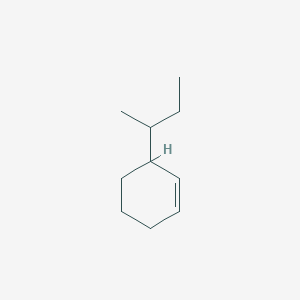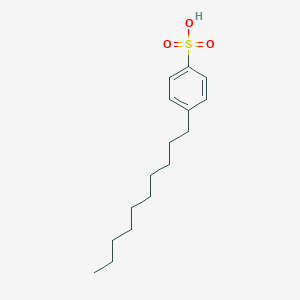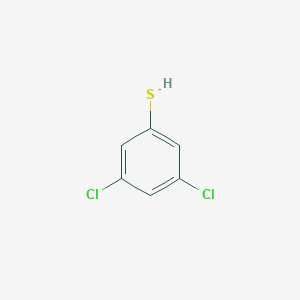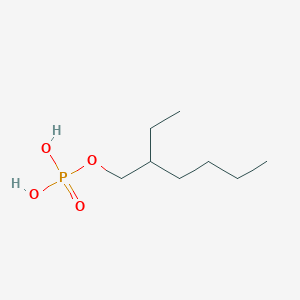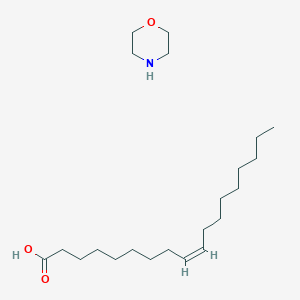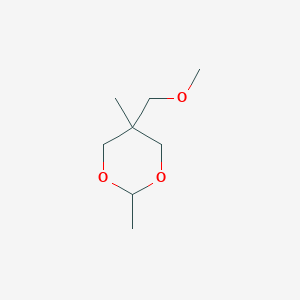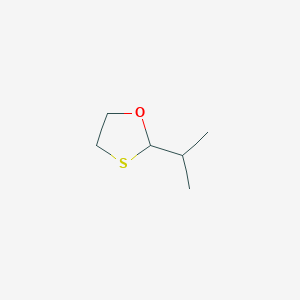
2-Isopropyl-1,3-oxathiolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-1,3-oxathiolane (IOT) is a cyclic sulfide compound with the chemical formula C5H10OS. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis reactions. IOT is a versatile compound that finds its application in various fields, including scientific research.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-1,3-oxathiolane is not well understood. However, it is believed to act as a nucleophile and undergoes addition reactions with electrophiles. 2-Isopropyl-1,3-oxathiolane can also undergo ring-opening reactions to form thiol and alcohol functional groups.
Efectos Bioquímicos Y Fisiológicos
2-Isopropyl-1,3-oxathiolane has been shown to have antimicrobial and antifungal properties. It has also been shown to inhibit the growth of cancer cells in vitro. However, the exact biochemical and physiological effects of 2-Isopropyl-1,3-oxathiolane are not well understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Isopropyl-1,3-oxathiolane in lab experiments include its high reactivity and versatility in organic synthesis reactions. However, 2-Isopropyl-1,3-oxathiolane is a toxic and flammable compound that requires careful handling and storage. It can also cause skin and eye irritation upon contact.
Direcciones Futuras
1. Development of new synthetic methods for 2-Isopropyl-1,3-oxathiolane and its derivatives.
2. Investigation of the mechanism of action of 2-Isopropyl-1,3-oxathiolane.
3. Exploration of the potential applications of 2-Isopropyl-1,3-oxathiolane in drug discovery and development.
4. Study of the toxicological effects of 2-Isopropyl-1,3-oxathiolane on human health and the environment.
5. Development of safer and more efficient methods for handling and storing 2-Isopropyl-1,3-oxathiolane.
Métodos De Síntesis
2-Isopropyl-1,3-oxathiolane can be synthesized by the reaction of isopropyl mercaptan with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified by distillation or recrystallization.
Aplicaciones Científicas De Investigación
2-Isopropyl-1,3-oxathiolane is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is used as a starting material for the synthesis of chiral sulfoxides, which find their application in the synthesis of drugs and agrochemicals. 2-Isopropyl-1,3-oxathiolane is also used in the synthesis of optically active compounds, which are important in the pharmaceutical industry.
Propiedades
Número CAS |
17643-70-8 |
|---|---|
Nombre del producto |
2-Isopropyl-1,3-oxathiolane |
Fórmula molecular |
C6H12OS |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
2-propan-2-yl-1,3-oxathiolane |
InChI |
InChI=1S/C6H12OS/c1-5(2)6-7-3-4-8-6/h5-6H,3-4H2,1-2H3 |
Clave InChI |
JTGZVABCBHZNLP-UHFFFAOYSA-N |
SMILES |
CC(C)C1OCCS1 |
SMILES canónico |
CC(C)C1OCCS1 |
Sinónimos |
2-Isopropyl-1,3-oxathiolane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



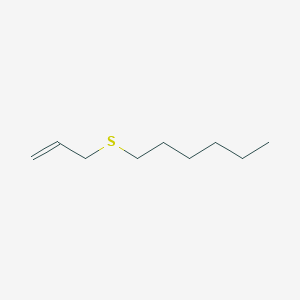
![2-Methoxy-4-[(4-nitrophenyl)azo]aniline](/img/structure/B93682.png)

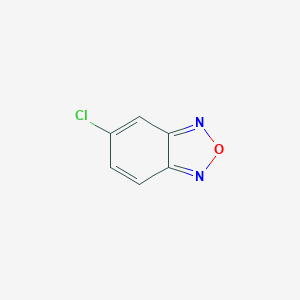
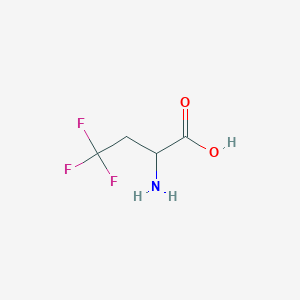
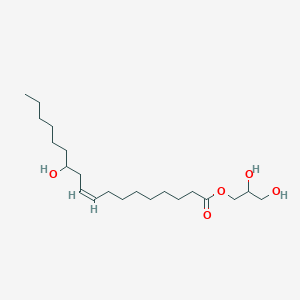
![2-Naphthalenecarboxylic acid, 4-[[4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]phenyl]azo]-3-hydroxy-](/img/structure/B93687.png)
![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)
